molecular formula C8H12N2O2 B13111271 2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B13111271
M. Wt: 168.19 g/mol
InChI Key: LERUHVMGZCJXLR-UHFFFAOYSA-N
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Description

2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves cyclization reactions. One common method is the cyclization of amino acid derivatives. For instance, the cyclization of prolylphenylalanine and phenylalanylproline methyl esters can yield pyrrolo[1,2-a]pyrazine derivatives . Other synthetic routes include cycloaddition and direct C-H arylation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Comparison with Similar Compounds

2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione can be compared with other pyrrolopyrazine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activities.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C8H12N2O2/c1-9-5-7(11)10-4-2-3-6(10)8(9)12/h6H,2-5H2,1H3

InChI Key

LERUHVMGZCJXLR-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N2CCCC2C1=O

Origin of Product

United States

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